Product packaging for Cyclohexyl-methyl-silanediol(Cat. No.:CAS No. 18295-72-2)

Cyclohexyl-methyl-silanediol

Cat. No.: B3187958
CAS No.: 18295-72-2
M. Wt: 160.29 g/mol
InChI Key: GEOCFEWLANXFHX-UHFFFAOYSA-N
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Description

Significance and Research Context of Silanediols in Chemical Science

Silanediols, the class of compounds to which Cyclohexyl-methyl-silanediol belongs, are organosilicon molecules containing two hydroxyl groups attached to a single silicon atom. ontosight.ai Historically considered unstable precursors to siloxane (silicone) polymers, their significance has expanded dramatically in recent decades. nih.gov Their unique ability to act as hydrogen-bond donors has established them as a distinct class of metal-free, noncovalent catalysts. acs.org This catalytic activity stems from the capacity of the Si(OH)₂ group to activate substrates, such as nitroalkenes, through hydrogen bonding, similar to the action of urea (B33335) and thiourea-based organocatalysts. acs.orgnih.gov

Beyond catalysis, silanediols are crucial in materials science. They serve as versatile precursors for synthesizing silicon-based materials, including polymers, ceramics, and composites. ontosight.aiontosight.ai Their reactivity can be harnessed to create materials with tailored properties like enhanced thermal stability or specific optical characteristics. ontosight.ai In medicinal chemistry and drug discovery, the silanediol (B1258837) group is explored as a bioisostere for hydrated carbonyls. nih.gov Incorporating a silanediol moiety into a peptide-like structure can create potent inhibitors of metalloproteases, such as angiotensin-converting enzyme (ACE), by chelating the active site's metal ion. nih.gov This demonstrates their potential in modifying the pharmacokinetic properties of bioactive compounds to enhance potency and selectivity.

Historical Perspective of this compound Research

While specific historical research tracing the discovery of this compound is not extensively documented in readily available literature, its scientific context is rooted in the broader history of organosilicon chemistry. Research into related compounds, such as the polycondensation of cyclohexylsilanetriol, was being published as early as 1965. acs.org This foundational work on organosilanols, which are compounds with Si-OH groups, established basic principles of their condensation behavior and structural properties. researchgate.net

For many years, silanols and silanediols were primarily viewed as transient intermediates in the formation of silicones. nih.gov A significant shift in perspective occurred in the early 21st century. In 2011, research highlighted the potential of silanediols as a new class of hydrogen-bond donor catalysts. acs.org Subsequent studies, particularly around 2013, began to explore chiral silanediols in enantioselective anion-binding catalysis, distinguishing their reactivity from more traditional catalysts. nih.gov The synthesis of sterically hindered organosilanes, including complex silanediols, has often been challenging with conventional methods, leading to the development of new synthetic strategies to access these valuable compounds for study. nsf.gov

Current Research Frontiers in this compound Chemistry

Current research on this compound and related compounds is focused on leveraging their unique structural features for advanced applications. A major frontier is in the field of enantioselective catalysis. nih.gov Chiral silanediols are being developed as highly effective catalysts for reactions that are difficult to achieve with other catalyst types, such as additions to isoquinolinium and benzopyrylium ions. nih.gov Research is also exploring the cooperative effects of hydrogen bonding in silanediol catalysis, where self-association of the catalyst can lead to enhanced reactivity. figshare.com

In materials science, this compound and its precursors are used as additives and building blocks for advanced functional materials. dakenchem.comlookchem.com The cyclohexyl group can impart desirable properties to polymers and coatings. lookchem.com Another significant area of research is in drug discovery, where silanediol-based catalysis is being used to access complex molecular architectures, like chromanones, which show promise as therapeutic agents but are difficult to synthesize using conventional methods. grantome.com Furthermore, the development of novel synthetic methods, such as stereospecific silylations, is expanding the ability to create complex, silicon-stereogenic molecules for potential use in bioactive compounds and optoelectronic materials. chemrxiv.org These frontiers highlight the compound's transition from a simple hydrolysis product to a key enabler of innovative chemical technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O2Si B3187958 Cyclohexyl-methyl-silanediol CAS No. 18295-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-dihydroxy-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-10(8,9)7-5-3-2-4-6-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOCFEWLANXFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1CCCCC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017120
Record name Cyclohexyl-methyl-silanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18295-72-2
Record name Cyclohexyl-methyl-silanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Precursor Chemistry of Cyclohexyl Methyl Silanediol

Hydrolytic Routes from Organohalosilanes

The hydrolysis of organohalosilanes, particularly dichlorosilanes, is a well-established and direct method for the synthesis of silanediols. This approach leverages the high reactivity of the silicon-halogen bond towards water.

Hydrolysis of Dichlorocyclohexylmethylsilane and Related Precursors

The primary precursor for the synthesis of Cyclohexyl-methyl-silanediol via this route is Dichlorocyclohexylmethylsilane. The fundamental reaction involves the substitution of the two chlorine atoms on the silicon with hydroxyl groups from water molecules, as depicted in the following reaction:

C₆H₁₁Si(CH₃)Cl₂ + 2H₂O → C₆H₁₁Si(CH₃)(OH)₂ + 2HCl

This reaction is typically carried out in a biphasic system, where the chlorosilane is dissolved in an organic solvent and is brought into contact with an aqueous phase. The hydrochloric acid generated as a byproduct is usually neutralized by the addition of a base to prevent acid-catalyzed condensation of the resulting silanediol (B1258837).

Influence of Reaction Conditions on Hydrolysis Pathways

The successful synthesis and isolation of this compound from the hydrolysis of its dichloro-precursor are highly dependent on the careful control of several reaction parameters to minimize the formation of undesirable side products, primarily cyclic and linear polysiloxanes through intermolecular condensation of the silanediol.

Key Reaction Conditions:

pH: Maintaining a neutral or slightly basic pH is crucial. The presence of a base, such as sodium bicarbonate or a tertiary amine, is necessary to scavenge the HCl produced during hydrolysis. Acidic conditions promote the rapid condensation of silanediols to form siloxanes.

Temperature: The hydrolysis is often conducted at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction and to suppress the rate of subsequent condensation reactions.

Solvent: The choice of solvent is critical for managing the solubility of the reactants and products. A non-polar organic solvent like diethyl ether or toluene (B28343) is commonly used to dissolve the dichlorosilane, while the aqueous phase provides the water for hydrolysis. The solvent can also influence the rate of hydrolysis and the stability of the resulting silanediol.

Stoichiometry: A stoichiometric excess of water is generally not used, as it can promote the formation of siloxane byproducts. Careful control of the amount of water is necessary to favor the formation of the monomeric silanediol.

Hydrolytic Routes from Organoalkoxysilanes

The hydrolysis of organoalkoxysilanes offers a milder alternative to the use of organohalosilanes, with the advantage of producing alcohols as byproducts instead of corrosive hydrochloric acid.

Hydrolysis of Cyclohexyl-methyl-dialkoxysilanes

The synthesis of this compound from Cyclohexyl-methyl-dialkoxysilanes (e.g., Cyclohexyl-methyl-dimethoxysilane or Cyclohexyl-methyl-diethoxysilane) proceeds via the following general reaction:

C₆H₁₁Si(CH₃)(OR)₂ + 2H₂O → C₆H₁₁Si(CH₃)(OH)₂ + 2ROH

This reaction is typically slower than the hydrolysis of the corresponding chlorosilane and often requires catalysis. The precursor, Cyclohexyl-methyl-dimethoxysilane, can be synthesized via a Grignard reaction between methyltrimethoxysilane (B3422404) and cyclohexylmagnesium chloride.

Catalytic Aspects in Alkoxysilane Hydrolysis

The hydrolysis of alkoxysilanes is subject to both acid and base catalysis, with the rate of hydrolysis being significantly influenced by the pH of the reaction medium.

Acid Catalysis: Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. The hydrolysis rate is generally faster under acidic conditions compared to neutral conditions.

Base Catalysis: In the presence of a base, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the silicon atom. The rate of hydrolysis under basic conditions is also significantly enhanced compared to neutral conditions.

The choice of catalyst can also influence the competition between hydrolysis and condensation reactions. Generally, acid catalysis tends to favor hydrolysis over condensation, while base catalysis can promote both reactions. The steric bulk of the alkyl groups on the silicon and the alkoxy groups can also affect the rate of hydrolysis, with larger groups generally slowing down the reaction.

Oxidation and Silylation Approaches

While hydrolytic routes are the most common, other synthetic strategies can be employed for the preparation of silanediols.

Oxidation of Dihydrosilanes:

An alternative route to silanediols involves the oxidation of the corresponding dihydrosilane. For the synthesis of this compound, this would involve the oxidation of Cyclohexyl-methyl-dihydrosilane. This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide, often in the presence of a metal catalyst. nih.gov This method avoids the formation of corrosive byproducts and can be highly selective under optimized conditions. The general reaction is as follows:

C₆H₁₁Si(CH₃)H₂ + 2[O] → C₆H₁₁Si(CH₃)(OH)₂

Recent research has focused on developing catalytic systems for the selective oxidation of dihydrosilanes to silanediols, minimizing the over-oxidation or the formation of siloxanes.

Silylation Approaches:

Oxidation of Hydrosilanes to Form Silanediols

The direct oxidation of dihydrosilanes presents a pathway to silanediols. This transformation is challenging due to the potential for partial oxidation and the propensity of the resulting silanol (B1196071) products to self-condense into disiloxanes. researchgate.net However, significant progress has been made using various catalytic systems to achieve chemoselectivity.

One notable method involves manganese catalysis. The combination of Mn(ClO₄)₂·6H₂O with an electron-rich ligand can efficiently catalyze the oxidation of dihydrosilanes using hydrogen peroxide (H₂O₂) as the oxidant, yielding the corresponding silanols and silanediols in high yields (80-98%) without the formation of disiloxane (B77578) byproducts. researchgate.net The proposed mechanism suggests the formation of an active manganese hydroperoxide species. This species engages in a concerted transfer with the silane (B1218182), leading to a siloxide intermediate, which is then protonated to generate the silanol product. researchgate.net Other transition metals, including titanium, rhenium, and cobalt, have also been utilized in conjunction with oxidants like H₂O₂ or O₂ to convert hydrosilanes to silanols. researchgate.net

Table 1: Catalysts in Hydrosilane Oxidation This table is interactive. Click on the headers to sort.

Catalyst System Oxidant Key Features
Mn(ClO₄)₂·6H₂O / 4,4'-diaminobipyridine H₂O₂ High yields (80-98%), avoids disiloxane formation. researchgate.net
Ti-beta zeolite H₂O₂ High conversion and selectivity for small to medium-sized silanes. researchgate.net

Silylation Reactions for Silanediol Formation

Silylation reactions are fundamental to constructing the carbon-silicon backbone of the precursor molecules required for this compound synthesis. wikipedia.org These reactions establish the crucial bonds between the silicon atom and the cyclohexyl and methyl groups. A prevalent method for this is the Grignard reaction. google.com

In this approach, a Grignard reagent, such as cyclohexylmagnesium chloride, is reacted with an appropriate alkyl trialkoxysilane, like methyltrimethoxysilane. google.com This reaction, often performed in the absence of an ether solvent and promoted by a catalyst like iodine, substitutes one of the alkoxy groups on the silicon atom with the cyclohexyl group, yielding a precursor such as cyclohexyl(methyl)dimethoxysilane. google.comgoogle.com This dialkoxysilane can then be isolated and subsequently hydrolyzed under controlled conditions to replace the remaining two alkoxy groups with hydroxyl groups, forming the target this compound. The silylation reaction itself typically proceeds via a bimolecular nucleophilic substitution (Sₙ2-Si) mechanism at the silicon center. unishivaji.ac.in

Stereoselective Synthesis of this compound Derivatives

The synthesis of silicon-stereogenic, or chiral, silanols and silanediols is a sophisticated area of organosilicon chemistry. researchgate.netbohrium.com Achieving stereoselectivity at the silicon center allows for the creation of specific enantiomers of this compound derivatives. A key strategy in this field is the desymmetrization of prochiral dihydrosilanes. researchgate.netbohrium.com

This approach involves using a chiral catalyst to selectively oxidize one of the two Si-H bonds in a dihydrosilane precursor. This enantioselective hydroxylation leads to the formation of a chiral hydrosilanol. Subsequent oxidation of the remaining Si-H bond can then produce the chiral silanediol. While specific examples for this compound are not extensively detailed, the established principles of using chiral transition-metal catalysts for the desymmetrization of dihydrosilanes provide a viable theoretical framework for accessing its chiral derivatives. researchgate.net Furthermore, some catalytic oxidations of optically active silanes have been shown to proceed with an inversion of configuration at the silicon center, offering another route to control stereochemistry. organic-chemistry.org

Novel Synthetic Methodologies for this compound

Recent advancements have focused on developing more sustainable, efficient, and selective methods for synthesizing silanols and silanediols, moving beyond traditional chemical oxidants and stoichiometric reagents. These novel methodologies include electrochemical techniques, enzymatic pathways, and advanced metal-catalyzed systems.

Electrochemical methods offer a green and highly selective route to silanols from hydrosilanes. researchgate.net This technique avoids the need for chemical oxidants by using an electric current to drive the hydrolysis reaction under mild and neutral conditions. nih.gov The process typically involves a hydrogen-atom transfer (HAT) mediator, such as N-hydroxyphthalimide (NHPI), which is commercially available and inexpensive. nih.govx-mol.com

The reaction is believed to proceed through the anodic generation of a silyl (B83357) cation, which then undergoes a nucleophilic substitution reaction with water to form the silanol. nih.govx-mol.com This electrochemical approach demonstrates a broad substrate scope, high functional-group compatibility, and can be applied to complex molecules, representing a practical and modern alternative for silanediol synthesis. nih.gov

Biocatalysis has emerged as a powerful tool for the selective oxidation of silanes to silanols. nih.govdntb.gov.ua Enzymes, such as cytochrome P450 monooxygenase (specifically P450 BM3 from Bacillus megaterium), have been shown to possess promiscuous activity for oxidizing hydrosilanes. nih.govnih.gov Through directed evolution, the efficiency of these enzymes can be significantly enhanced, creating highly selective biocatalysts that operate under mild conditions using oxygen as the terminal oxidant. nih.govresearchgate.net

A key advantage of enzymatic oxidation is its remarkable selectivity. The enzyme preferentially oxidizes the Si-H bond over C-H bonds and does not lead to the formation of disiloxane byproducts, a common issue in traditional chemical syntheses. nih.govresearchgate.net Computational studies suggest the mechanism mirrors the enzyme's native C-H hydroxylation, proceeding through hydrogen atom abstraction followed by a radical rebound. nih.govnih.gov Peroxygenase enzymes have also been successfully employed for the hydroxylation of a broad range of organosilanes. tudelft.nl

The use of transition-metal catalysts for the hydrolytic oxidation of organosilanes is a highly practical and efficient method for producing silanols and silanediols. acs.org This process uses water as a green and readily available oxygen source. researchgate.netacs.org A wide array of metals, including ruthenium, rhodium, iridium, palladium, iron, and gold, have been shown to effectively catalyze this transformation. researchgate.netacs.orgacs.orgacs.org

A particularly effective catalyst is [RuCl₂(p-cymene)]₂, which facilitates the conversion of organosilanes to silanols with remarkably high selectivity and excellent yields, minimizing the formation of disiloxane side products. organic-chemistry.orgacs.org The reaction conditions are typically mild, often proceeding at room temperature, and the protocol is scalable for larger industrial applications. organic-chemistry.orgacs.org The proposed mechanism often involves the activation of the silane by the metal center to form a silylmetal hydride intermediate, which is then attacked by water to release the silanol product. acs.orgacs.org

Table 2: Metal Catalysts for Hydrolytic Oxidation of Organosilanes This table is interactive. Click on the headers to sort.

Metal Catalyst Oxidant Key Features
[RuCl₂(p-cymene)]₂ H₂O High selectivity and yields, mild room temperature conditions, scalable. organic-chemistry.orgacs.org
[RhCl(CO)₂]₂ H₂O Efficient for generating hydrogen from silane hydrolysis. acs.org
Iron Complexes H₂O High turnover numbers and frequencies under ambient conditions. researchgate.net

Reactivity and Mechanistic Investigations of Cyclohexyl Methyl Silanediol

Condensation Reactions and Oligomerization Pathways

Cyclohexyl-methyl-silanediol, like other organosilanediols, is recognized as a key intermediate in the formation of silicone polymers. Its reactivity is dominated by the tendency of the silicon-hydroxyl (silanol) groups to undergo condensation reactions, forming stable siloxane (Si-O-Si) bonds.

The self-condensation of this compound is a fundamental process that leads to the formation of various siloxane oligomers and polymers. This reaction involves the elimination of a water molecule from two silanol (B1196071) groups. The mechanism is highly dependent on the reaction conditions, particularly the presence of acidic or basic catalysts.

Acid-Catalyzed Condensation: In the presence of an acid, a hydroxyl group is protonated, forming a good leaving group (water). A neighboring silanol group can then perform a nucleophilic attack on the silicon atom, displacing the water molecule and forming a siloxane bridge.

Base-Catalyzed Condensation: Under basic conditions, a hydroxyl group is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks the silicon atom of another silanediol (B1258837) molecule, displacing a hydroxide (B78521) ion and forming the Si-O-Si linkage.

This process can continue, leading to the formation of linear, cyclic, or more complex branched siloxane structures. The formation of cyclic species, such as cyclotrisiloxanes and cyclotetrasiloxanes, is often a competing pathway alongside the growth of linear polymer chains. The specific products formed are influenced by factors such as concentration, solvent, and temperature.

While self-condensation can lead to a mixture of products, controlled oligomerization and polymerization processes are essential for creating materials with well-defined structures and properties. A key strategy for achieving this control is through hetero-functional condensation reactions. instras.com This involves reacting this compound with other silicon-containing monomers that possess different reactive groups, such as chloro or alkoxy moieties. instras.com

By carefully selecting co-monomers and controlling the stoichiometry, it is possible to synthesize tailor-made siloxanes, including block, random, and alternating copolymers with predictable molecular weights and functionalities. instras.com These controlled reactions are advantageous because they can minimize the cleavage of siloxane bonds that can occur under harsh catalytic conditions, thus preserving the desired polymer architecture. instras.com The synthesis of specific sila-functional oligosiloxanes can serve as building blocks for more complex polysiloxanes and polysilsesquioxanes. instras.com

The rate (kinetics) and outcome (selectivity) of the condensation of this compound are governed by several interconnected factors.

Catalysts: Both acids and bases are effective catalysts. Base catalysis generally promotes rapid hydrolysis of any precursor silanes and subsequent condensation, often leading to insoluble gels. instras.com Acid-catalyzed hydrolysis and polycondensation, when controlled, can yield a variety of soluble polysiloxane structures, including cyclic, linear, and ladder-like forms. instras.com

Temperature: Higher temperatures typically increase the rate of condensation reactions. However, this can also affect the selectivity, potentially favoring the formation of more thermodynamically stable cyclic siloxanes over linear polymers.

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the reaction by stabilizing intermediates and transition states, thereby affecting the reaction rate.

Steric and Electronic Effects: The bulky cyclohexyl group on the silicon atom introduces significant steric hindrance, which can slow the rate of condensation compared to less hindered silanediols. The electronic properties of both the cyclohexyl and methyl groups also modulate the reactivity of the silanol groups.

Table 1: Influence of Key Factors on Condensation of this compound This table provides an interactive summary of how different variables can affect the reaction.

Factor Effect on Reaction Rate Influence on Product Selectivity
Acid Catalyst Increases rate by protonating -OH, creating a better leaving group. Can favor formation of specific structures like linear or pseudo-ladder polysiloxanes under controlled conditions. instras.com
Base Catalyst Increases rate by deprotonating -OH, creating a stronger nucleophile. Often promotes rapid gelation and the formation of insoluble, cross-linked networks. instras.com
Increased Temperature Generally increases the rate of condensation. May favor the formation of thermodynamically stable cyclic siloxanes.

| Steric Bulk (Cyclohexyl group) | Decreases rate due to steric hindrance around the silicon center. | Can influence the regioselectivity of bond formation and favor less crowded product configurations. |

Intermolecular Interactions and Hydrogen Bonding Networks

Non-covalent forces, particularly hydrogen bonding, play a critical role in the structure, stability, and reactivity of this compound. The presence of two hydroxyl groups allows each molecule to act as both a hydrogen bond donor and acceptor. nih.gov

The ability of silanediols to form strong intermolecular hydrogen bonds is a defining feature of their chemistry. nih.gov These interactions cause the molecules to self-assemble into ordered supramolecular structures, such as chains, tapes, or more complex three-dimensional networks, in both the solid state and in solution. nih.gov

This pre-organization of molecules within a hydrogen-bonded network can significantly influence reactivity. By holding the silanediol molecules in close proximity and in a favorable orientation, the activation energy for the condensation reaction can be lowered. Spectroscopic evidence, such as significant shifts in the Si-OH proton signals in ¹H NMR and broad O-H stretching vibrations at lower wavenumbers in infrared (IR) spectroscopy, confirms the presence of strong hydrogen bonding. nih.gov These networks are crucial for the stability of the crystalline solid form of the silanediol, as they represent a lower energy state compared to isolated molecules.

The specific nature of the intermolecular associations in this compound is a result of the interplay between the steric and electronic properties of its substituents: the cyclohexyl and methyl groups.

Steric Factors: The bulky cyclohexyl group imposes significant steric constraints that dictate how the molecules can approach each other and pack in the solid state. This steric hindrance influences the geometry of the resulting hydrogen bond network. While it may prevent the formation of some tightly packed structures, it also plays a role in stabilizing the molecule against rapid, uncontrolled self-condensation by sterically shielding the reactive silanol groups. nih.gov

Table 2: Influence of Substituents on Intermolecular Interactions This interactive table outlines the contributions of the different chemical groups on the molecule's behavior.

Substituent Primary Effect Consequence on Intermolecular Association
Cyclohexyl Group Steric: Large and bulky. Hinders the approach of other molecules, influencing solid-state packing and potentially slowing condensation. nih.gov
Electronic: Weakly electron-donating. Slightly modifies the acidity of the Si-OH group and the electrophilicity of the silicon atom.
Methyl Group Steric: Small relative to cyclohexyl. Contributes less to steric hindrance, allowing for closer intermolecular approach on one side of the molecule.
Electronic: Weakly electron-donating. Influences the electronic properties of the silicon center, impacting reactivity.

| Hydroxyl Groups (-OH) | Hydrogen Bonding: Acts as both donor and acceptor. | Dominates intermolecular forces, leading to the formation of strong, directional hydrogen bond networks that stabilize the structure. nih.govnih.gov |

Specific Reaction Types and Transformations

This compound, as a member of the silanediol family, exhibits a range of chemical reactivities centered around the silicon atom and its two hydroxyl groups. These functional groups are the primary sites for transformations such as oxidation, reduction, and substitution, which dictate the compound's role in various chemical processes.

The oxidation of silanols, including this compound, is not as commonly documented as that of their carbon-based analogues, alcohols. However, the silicon center is susceptible to oxidation under specific conditions. The oxidation state of silicon in a silanediol is +2, and it can be oxidized to +4, typically forming siloxanes or ultimately silica. The presence of the organic substituents (cyclohexyl and methyl groups) influences the reactivity of the Si-OH bond.

Oxidative processes can be initiated by strong oxidizing agents or through catalytic cycles. While specific studies on this compound are limited, analogous reactions with other organosilanes suggest that oxidation may proceed via radical mechanisms or through the formation of peroxy intermediates. The strength of the Si-C and Si-O bonds makes direct oxidation challenging without specific catalysts or reagents.

Potential Oxidizing Agents and Conditions

Oxidizing AgentPotential ProductsReaction Conditions
Strong Oxidants (e.g., KMnO₄, H₂O₂)Siloxanes, SilicaHarsh conditions, may lead to C-Si bond cleavage
Catalytic Oxidation (e.g., metal complexes)Controlled formation of disiloxanesMilder conditions, selective oxidation
Atmospheric OxidationSlow degradation to siloxanesLong-term exposure to air and UV light

Detailed mechanistic studies on the oxidation of this compound are scarce, and further research is needed to fully elucidate the pathways and intermediates involved.

The reduction of silanediols is an uncommon transformation, as the silicon atom is already in a relatively low oxidation state. The primary focus of reduction reactions involving organosilicon compounds is typically on the reduction of Si-H or Si-X (where X is a halogen) bonds rather than Si-OH bonds. The hydroxyl groups of this compound are more likely to undergo protonation and substitution rather than direct reduction.

However, under forcing conditions with powerful reducing agents, cleavage of the Si-C or Si-O bonds could potentially occur, leading to the formation of silanes or cyclohexyl and methyl-substituted silanes. These reactions are generally not synthetically useful and are of more theoretical interest.

Hypothetical Reduction Scenarios

Reducing AgentPotential ProductsMechanistic Implication
Strong Hydride Reagents (e.g., LiAlH₄)Cyclohexyl(methyl)silaneCleavage of Si-OH bonds
Dissolving Metal Reductions (e.g., Na/NH₃)Cleavage of Si-Cyclohexyl or Si-Methyl bondsRadical anion intermediates

It is important to note that these are plausible but not experimentally verified reduction pathways for this compound.

The hydroxyl groups of this compound are the most reactive sites for nucleophilic substitution. Similar to alcohols, the hydroxyl group is a poor leaving group and typically requires activation for substitution to occur efficiently.

Activation of the Hydroxyl Group:

Protonation: In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). The resulting silylium (B1239981) ion intermediate is then susceptible to attack by a nucleophile.

Conversion to a Better Leaving Group: The hydroxyl groups can be converted to better leaving groups, such as tosylates or halides, by reacting with the corresponding sulfonyl chlorides or halogenating agents.

Once activated, a variety of nucleophiles can displace the leaving group. A primary reaction pathway for silanediols is condensation, which is a self-substitution reaction.

Condensation Reactions: One of the most significant reactions of silanediols is their condensation to form siloxanes. This reaction can be catalyzed by either acids or bases. In this process, the hydroxyl group of one silanediol molecule acts as a nucleophile, attacking the silicon atom of another molecule and displacing a molecule of water. This leads to the formation of a Si-O-Si linkage. The condensation can continue to form longer chains and cyclic or cross-linked structures.

Table of Substitution Reactions

ReagentProduct TypeMechanism
Another Silanol (Self-condensation)Disiloxane (B77578)/PolysiloxaneNucleophilic substitution (acid or base catalyzed)
AlkoxysilanesSilyl (B83357) etherNucleophilic substitution
Halogenating agents (e.g., SOCl₂)DichlorosilaneNucleophilic substitution
Carboxylic acids/anhydridesSilyl esterNucleophilic substitution

Reaction Pathways in Aqueous and Non-Aqueous Systems

The reaction pathways of this compound are highly dependent on the solvent system. The presence or absence of water plays a crucial role in determining the predominant reactions.

In aqueous systems , the primary reaction pathway is hydrolysis and condensation. Although this compound is the product of hydrolysis of a precursor like a dichlorosilane, it can further react in water. The silanol groups can exchange with water molecules, and more importantly, they can undergo intermolecular condensation to form siloxane oligomers and polymers. The pH of the aqueous solution significantly influences the rate of condensation.

In non-aqueous systems , the reactivity of this compound is dictated by the nature of the solvent and the reagents present. In aprotic, non-polar solvents, the silanol groups can participate in hydrogen bonding, which can influence their reactivity in other transformations. In the presence of suitable reagents, substitution reactions of the hydroxyl groups can be carried out more controllably than in aqueous media, as the competing condensation reaction is minimized in the absence of water. For instance, reactions with organometallic reagents or acyl chlorides would proceed more cleanly in a non-aqueous solvent like tetrahydrofuran (B95107) or dichloromethane.

Solvent Effects on Reactivity

Solvent SystemDominant Reaction PathwayKey Factors
AqueousHydrolysis and CondensationpH, concentration, temperature
Non-Aqueous (Aprotic)Substitution, Hydrogen BondingNature of reagents, solvent polarity
Non-Aqueous (Protic)Solvolysis, CondensationAcidity/basicity of the solvent

Degradation Pathways in Environmental Contexts for Organosilicon Compounds

The primary degradation pathway for many organosilicon compounds in the environment is hydrolysis . In soil and sediment, organosilicon polymers can be hydrolyzed to lower molecular weight silanols. For a compound like this compound, which is already a silanol, the key environmental processes would be further degradation or transport.

The main degradation product of PDMS in soil is dimethylsilanediol (B41321) (DMSD). The fate of DMSD is considered a good model for other low molecular weight, water-soluble silanols. The environmental degradation of these silanols can proceed through several pathways:

Biodegradation: While the silicon-carbon bond is generally resistant to microbial attack, some studies have shown that microorganisms can contribute to the oxidation of the methyl groups in silanols, eventually leading to the formation of carbon dioxide and inorganic silicates.

Volatilization: Low molecular weight silanols can volatilize from soil and water surfaces into the atmosphere.

Atmospheric Oxidation: Once in the atmosphere, volatile organosilicon compounds are degraded by photo-oxidation, primarily through reactions with hydroxyl radicals. This process breaks down the organic substituents and ultimately converts the silicon to inorganic silica.

Sorption and Incorporation into Humus: Silanols can be sorbed onto soil particles and may become incorporated into the soil organic matter (humus).

Environmental Fate of Organosilicon Compounds

Environmental CompartmentPrimary Degradation/Transport ProcessUltimate Fate
SoilHydrolysis, Biodegradation, SorptionIncorporation into humus, volatilization, conversion to CO₂ and silica
WaterHydrolysis, VolatilizationTransport to atmosphere, slow degradation
AtmospherePhoto-oxidation (reaction with OH radicals)Conversion to silica, CO₂, and water

The presence of the cyclohexyl group in this compound may influence its environmental behavior compared to dimethylsilanediol, potentially affecting its water solubility, volatility, and susceptibility to biodegradation.

Advanced Characterization and Analytical Techniques for Cyclohexyl Methyl Silanediol

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone for the structural elucidation of organosilicon compounds like Cyclohexyl-methyl-silanediol, providing detailed information about its covalent framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound. A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecule's atomic connectivity.

¹H NMR: Proton NMR spectra are used to identify the different types of hydrogen atoms in the molecule. The spectrum of this compound would show characteristic signals for the protons of the cyclohexyl ring, the methyl group attached to the silicon atom, and the hydroxyl (silanol) groups. The hydroxyl protons often appear as a broad singlet, and their chemical shift can be concentration-dependent due to hydrogen bonding.

¹³C NMR: Carbon NMR provides information on the carbon skeleton. Distinct signals would be observed for the methyl carbon and the individual carbons of the cyclohexyl ring, confirming the presence of these organic substituents on the silicon atom.

²⁹Si NMR: As the most direct method for probing the silicon environment, ²⁹Si NMR is particularly critical. The chemical shift of the silicon nucleus is highly sensitive to its substituents, providing unambiguous evidence of the diol (Si(OH)₂) functionality. Studies on various organosilanols have shown that ²⁹Si NMR chemical shifts correlate well with the electronic environment induced by the substitution pattern on the silicon atom. researchgate.net This technique is crucial for distinguishing the silanediol (B1258837) from potential condensation byproducts like siloxanes.

Table 1: Expected NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹HSi-CH0.1 - 0.5Singlet
¹HCH (Cyclohexyl)0.8 - 2.0Complex multiplets
¹HSi-OH 1.0 - 5.0Broad singlet, variable
¹³CSi-C H₃-5 - 5
¹³CC (Cyclohexyl)25 - 40Multiple distinct signals
²⁹SiR(R')Si (OH)₂-20 to -40Dependent on solvent and concentration

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is dominated by characteristic vibrations of the hydroxyl and organosilicon moieties.

A key feature in the FT-IR spectrum of silanediols is a very strong and broad absorption band in the region of 3100-3400 cm⁻¹. nih.govresearchgate.net This band is characteristic of the O-H stretching vibration within hydrogen-bonded silanol (B1196071) groups. nih.gov Its broadness is a direct indication of the presence of strong intermolecular hydrogen bonding in the sample. nih.gov Other important signals include C-H stretching vibrations from the cyclohexyl and methyl groups, Si-O stretching, and Si-C stretching vibrations. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 3400O-H stretch (broad)Si-OH (Hydrogen-bonded)
2850 - 2930C-H stretchCyclohexyl, Methyl
1250 - 1270Si-C stretchSi-CH₃
1050 - 1195Si-O-Si stretch/bendSi-O
800 - 900Si-OH bendSi-OH

Mass Spectrometry (MS) and Chromatography (GC-MS, HPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it becomes an effective tool for identifying and quantifying the compound while also detecting impurities.

For this compound, techniques like GC-MS or HPLC-MS can be used to confirm its molecular weight of 160.29 g/mol . nih.govepa.gov The mass spectrum would show a molecular ion peak corresponding to this mass, along with a characteristic fragmentation pattern. Common fragmentation pathways for organosilanols may include the loss of a methyl group (M-15), a hydroxyl group (M-17), or the cyclohexyl group (M-83), providing further structural confirmation.

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding

X-ray crystallography is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For silanols, this method is invaluable not only for confirming the molecular structure but also for elucidating the intricate network of intermolecular interactions, particularly hydrogen bonds.

The Si(OH)₂ moiety of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of extensive supramolecular architectures in the solid state. nih.govnih.gov Single-crystal X-ray diffraction studies on various substituted silanediols have revealed that these molecules self-assemble into well-defined patterns, such as chains, ladders, or cyclic structures, all mediated by O-H···O hydrogen bonds. nih.gov The analysis of bond lengths, bond angles, and torsion angles provides definitive proof of the molecular geometry and the specific nature of the hydrogen bonding network, which governs the material's bulk properties.

Chromatographic Techniques for Purity Assessment and Byproduct Analysis

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. The synthesis of silanediols, often through the hydrolysis of chlorosilane or alkoxysilane precursors, can result in a mixture of products. smolecule.com

These high-resolution separation methods can effectively separate the target silanediol from:

Unreacted starting materials (e.g., cyclohexyl(methyl)dichlorosilane or cyclohexyl(dimethoxy)methylsilane).

Residual solvents or catalysts used in the synthesis.

Byproducts of incomplete hydrolysis.

Oligomeric or polymeric siloxanes formed via intermolecular condensation of the silanol groups.

By coupling these techniques with detectors like mass spectrometers (MS) or flame ionization detectors (FID), one can quantify the purity of the sample and identify the nature of any contaminants present.

Advanced Methodologies for Mechanistic Studies (e.g., in situ spectroscopy)

To understand the reaction dynamics and mechanisms involving this compound, advanced methodologies such as in situ spectroscopy are employed. These techniques monitor the reaction as it happens, providing real-time data on the consumption of reactants and the formation of intermediates and products.

In situ NMR Spectroscopy: By conducting a reaction directly within an NMR spectrometer, it is possible to track the changes in the concentration of different species over time. For instance, monitoring the hydrolysis of a precursor to this compound by in situ ¹H or ²⁹Si NMR would allow for the observation of reaction intermediates and the calculation of kinetic parameters. nih.govacs.org

In situ FT-IR Spectroscopy: This technique can be used to follow the progress of reactions involving changes in functional groups. escholarship.org For example, during the synthesis of this compound, one could monitor the disappearance of the Si-Cl or Si-OR band of the precursor and the simultaneous appearance of the broad O-H band of the silanediol product.

These advanced methods provide crucial insights into reaction kinetics and mechanisms that cannot be obtained from the analysis of the final product alone.

Computational and Theoretical Studies of Cyclohexyl Methyl Silanediol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For cyclohexyl-methyl-silanediol, DFT calculations are used to model the interactions of the silanol (B1196071) groups with various substrates. This method is instrumental in determining the molecule's ground state geometry, electronic properties, and vibrational frequencies.

Key ground state properties that would be determined using DFT include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Electronic Properties: Quantities such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability.

Vibrational Frequencies: These calculated frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm the structure.

A representative table of DFT-calculated ground state properties for a generic silanediol (B1258837) is shown below to illustrate the type of data generated.

PropertyRepresentative ValueDescription
Total Energy (Hartree)ValueThe total electronic energy of the molecule in its lowest energy state.
HOMO Energy (eV)ValueEnergy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy (eV)ValueEnergy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Gap (eV)ValueThe difference in energy between the HOMO and LUMO, indicating chemical stability.
Dipole Moment (Debye)ValueA measure of the net molecular polarity.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate results for electron correlation effects, which are important for describing weak interactions. For this compound, these methods would be employed to refine the understanding of its electronic structure, particularly for analyzing hydrogen bonding interactions involving the two hydroxyl groups, which are central to its catalytic activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, providing a trajectory that reveals how the molecule behaves in different environments, such as in a solvent or interacting with other molecules.

For this compound, MD simulations can:

Model Interactions: Simulate how the silanol groups interact with substrates and solvent molecules.

Conformational Sampling: Explore the different conformations that the flexible cyclohexyl ring and the Si-OH groups can adopt at a given temperature.

Solvation Effects: Incorporate continuum solvation models to predict the molecule's behavior and reactivity in different solvents.

Reaction Mechanism Predictions via Computational Modeling

A primary application of computational chemistry is to elucidate the mechanisms of chemical reactions, identifying the pathways reactants take to become products. This involves characterizing the high-energy transition states that connect reactants and products.

Transition State Characterization

A transition state is the highest point on the potential energy surface along a reaction coordinate. Its structure represents the configuration of atoms at the peak of the energy barrier for a reaction. Computational methods, particularly DFT, can be used to locate and characterize these fleeting structures. For reactions involving this compound, such as its role as a hydrogen-bond donor catalyst in CO₂ insertion, DFT simulations can elucidate the transition states of the reaction. The characterization involves not only finding the geometry but also confirming it is a true transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculations

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical factor in determining the rate of a chemical reaction. By calculating the energies of the reactants and the transition state structure, the activation energy can be determined. Computational modeling allows for the benchmarking of these calculated activation energies against experimental data to validate the accuracy of the theoretical model. For this compound, this would involve calculating the energy barrier for its catalytic cycle, providing insight into its efficiency as a catalyst.

Below is an example data table illustrating the type of results obtained from such a study on a catalyzed reaction.

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
Substrate Binding0.0--
Rate-Determining Step0.0+20.5+20.5
Product Release-15.2--

Modeling of Intermolecular Interactions and Aggregation Behavior

Computational modeling plays a crucial role in understanding the non-covalent interactions that govern the behavior of this compound. The primary intermolecular force at play is hydrogen bonding, facilitated by the two hydroxyl (-OH) groups attached to the silicon atom. These silanol groups act as effective hydrogen-bond donors, a characteristic feature of silanediols.

Theoretical studies, often employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are utilized to model the interactions between this compound molecules. These models help in elucidating the geometry and energy of the hydrogen bonds. For instance, analyses of similar silanols have shown that the formation of strong hydrogen bonds is a common trait, leading to distinct structural motifs. nih.gov In the solid state, this results in the aggregation of molecules into well-defined supramolecular structures.

The aggregation behavior of silanols, including this compound, is a direct consequence of these strong intermolecular hydrogen bonds. nih.gov In the absence of a solvent, or in non-polar solvents, the molecules tend to self-assemble into clusters or polymeric chains. X-ray crystallography of related organosilanols has confirmed the presence of extensive hydrogen-bonding networks that dictate the crystal packing. nih.gov Spectroscopic techniques, such as FT-IR spectroscopy, support these findings, showing a significant shift of the O-H stretching vibration to lower wavenumbers (typically 3154–3353 cm⁻¹), which is a clear indicator of hydrogen bond formation in the solid state. nih.gov

Computational models predict various aggregation patterns, from simple dimers to more complex, centrosymmetric clusters involving multiple molecules. researchgate.net The specific arrangement is influenced by the steric hindrance of the cyclohexyl and methyl groups attached to the silicon atom.

Table 1: Computational Methods and Findings on Intermolecular Interactions

Computational Method Interaction Modeled Key Findings
Density Functional Theory (DFT) Hydrogen Bonding Energy & Geometry Predicts the strength and preferred orientation of hydrogen bonds between silanol groups.
Molecular Dynamics (MD) Aggregation and Self-Assembly Simulates the dynamic process of how individual molecules aggregate into larger clusters over time.
Quantum Theory of Atoms in Molecules (QTAIM) Nature of Intermolecular Bonds Characterizes the electron density at bond critical points to confirm the presence and strength of hydrogen bonds.

| Infrared Spectroscopy Simulation | Vibrational Frequencies | Calculates theoretical O-H stretching frequencies, which can be compared to experimental data to confirm hydrogen bonding. nih.gov |

Solvent Effects in Computational Studies of Silanediols

The choice of solvent can significantly alter the behavior of silanediols, and computational studies provide a framework for understanding these effects. The interactions between the silanol groups and solvent molecules can compete with the intermolecular hydrogen bonding that leads to aggregation. Computational chemistry employs two primary models to simulate solvent effects: implicit and explicit solvent models. ucsb.eduresearchgate.net

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. ucsb.edunih.gov This approach is computationally less expensive and is effective for modeling the average effects of a polar solvent on the solute. ucsb.edu For this compound, continuum models can predict how a solvent's polarity might stabilize the monomeric form of the molecule by solvating the polar hydroxyl groups, thereby disrupting self-aggregation.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box around the silanediol molecule. ucsb.eduresearchgate.net This method is computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as the formation of hydrogen bonds between the silanol groups and solvent molecules (e.g., water, methanol). ucsb.edunih.gov For silanediols, explicit models are crucial for accurately representing the competitive nature of hydrogen bonding between solute-solute and solute-solvent.

The polarity of the solvent plays a critical role. In non-polar solvents like cyclohexane, intermolecular hydrogen bonding between silanediol molecules is favored, leading to aggregation. Conversely, in polar, protic solvents like water or alcohols, the solvent molecules can form strong hydrogen bonds with the silanediol, disrupting its self-assembly. The choice of computational model is therefore critical for accurately predicting the behavior of this compound in different chemical environments. mdpi.com

Table 2: Comparison of Solvent Models in Silanediol Studies

Model Type Description Advantages Limitations
Implicit (Continuum) Models Solvent is treated as a uniform dielectric medium. ucsb.edu Computationally efficient; good for general polarity effects. ucsb.edu Fails to capture specific interactions like hydrogen bonding with the solvent. ucsb.edu

| Explicit Solvent Models | Individual solvent molecules are included in the calculation. researchgate.net | Provides a detailed and accurate picture of specific solute-solvent interactions. researchgate.net | High computational cost, requires significant resources. researchgate.net |

Precursor Chemistry for Silicone-Based Materials

As a difunctional silanol, this compound serves as a fundamental building block for the synthesis of silicone polymers, also known as polysiloxanes. The formation of these materials relies on the controlled condensation of the silanol groups.

Formation of Siloxane Networks and Polymers

The synthesis of silicone polymers from silanediol precursors like this compound is fundamentally based on condensation polymerization. youtube.com The process involves the reaction between two silanol groups (Si-OH) to form a siloxane bond (Si-O-Si) and a molecule of water as a byproduct. researchgate.net This reaction can occur between two molecules of this compound or between the silanediol and other silanols or alkoxysilanes.

When this condensation reaction is repeated, long linear or branched polymer chains are formed, creating the polysiloxane backbone. The specific conditions of the polymerization, such as temperature, pressure, and the presence of catalysts, can be controlled to produce silicone polymers with varying molecular weights and structures. youtube.com Traditional synthesis routes for silicones often start with the hydrolysis of chlorosilanes to generate silanol intermediates, which then condense to form the final polymer. nih.govrsc.org

Table 1: Mechanism of Siloxane Network Formation

Step Process Chemical Transformation Result
1 Initiation Two silanol groups align. R₂Si(OH) + (HO)SiR₂
2 Condensation A water molecule is eliminated as the Si-O-Si bond forms. R₂Si(OH) + (HO)SiR₂ → R₂Si(OH)-O-SiR₂ + H₂O
3 Propagation The process repeats, adding more silanediol units to the chain. Polymer chain grows, forming a linear or cross-linked network.

Role in Cross-Linking and Polymerization Processes

The presence of two hydroxyl groups makes this compound a difunctional monomer, capable of acting as a cross-linking agent. In a polymer matrix that contains reactive sites (such as other hydroxyl groups), the silanediol can form bridges between different polymer chains. evonik.com This process of cross-linking transforms a system of individual polymer chains into a single, three-dimensional network.

This network structure is crucial for the properties of many silicone materials, such as elastomers and resins. Cross-linking increases the material's mechanical strength, thermal stability, and resistance to chemicals and UV radiation. evonik.com The reaction is typically catalyzed by moisture, which facilitates the hydrolysis of precursor groups into reactive silanols that subsequently condense to form the stable Si-O-Si cross-links. evonik.com

Design of Functionalized Siloxane Materials

While the silanol groups form the polymer backbone, the non-reactive organic substituents—the cyclohexyl and methyl groups—play a critical role in defining the final properties of the material. By incorporating this compound into a polysiloxane, these groups become pendant side chains that functionalize the polymer.

The bulky, non-polar cyclohexyl group can increase the polymer's hydrophobicity, modify its solubility in organic solvents, and enhance its thermal stability. The smaller methyl group also contributes to the hydrophobic nature of the polymer. The ability to introduce specific organic groups allows for the precise design of functionalized polysiloxanes for specialized applications, from protective coatings to advanced materials in electronics. nih.govmdpi.com

Table 2: Role of Constituent Groups in this compound

Constituent Group Chemical Formula Primary Role in Materials Imparted Properties
Silanediol -Si(OH)₂ Backbone Formation / Cross-Linking Forms the stable Si-O-Si siloxane linkage.
Cyclohexyl -C₆H₁₁ Functionalization / Property Modifier Increases hydrophobicity, thermal stability, and alters solubility.
Methyl -CH₃ Functionalization / Property Modifier Contributes to hydrophobicity and flexibility.

Catalytic Roles and Methodologies

Beyond its role in materials science, the silanediol functional group has emerged as a powerful motif in organocatalysis, acting as a metal-free hydrogen bond donor.

This compound as a Hydrogen Bond Donor Catalyst

Silanediols are recognized as a distinct class of hydrogen bond donor catalysts, capable of activating substrates toward nucleophilic attack. nih.govmdpi.com The two hydroxyl groups attached to the silicon atom can form strong, dual hydrogen bonds with electronegative atoms (such as oxygen or nitrogen) in a substrate molecule. This interaction polarizes the substrate, making it more susceptible to reaction.

This mode of activation is similar to that of other hydrogen-bond catalysts like ureas and thioureas, but silanediols offer a unique structural and electronic profile. nih.gov They have been successfully employed to catalyze various organic reactions, including the conjugate addition of nucleophiles to nitroalkenes. nih.govbeilstein-journals.org The effectiveness of the catalysis is rooted in the ability of the Si(OH)₂ group to recognize and bind to substrates through non-covalent interactions. researchgate.netnih.gov

Hybrid Catalytic Systems Involving Silanediols

Recent research has expanded the utility of silanediols by incorporating them into hybrid catalytic systems. In these systems, the silanediol does not act on the substrate directly but instead activates another catalyst, such as a Lewis acid. nih.gov It has been demonstrated that silanediols can interact with metal catalysts, like copper(II) triflate (Cu(OTf)₂), to generate a hybrid system with enhanced activity and selectivity that neither component can achieve alone. nih.gov

In such a system, the silanediol is thought to activate the Lewis acid, increasing its efficacy in the catalytic cycle. This cooperative approach opens new avenues for designing complex and highly efficient catalytic processes. The ability of silanols to participate in transition-metal-catalyzed organic synthesis further highlights their versatility as co-catalysts or ligands in hybrid systems. kyoto-u.ac.jp

Table 3: Comparison of Catalytic Roles of this compound

Catalytic System Role of Silanediol Mechanism of Action Typical Application
Standalone Organocatalyst Primary Catalyst Activates substrate via dual hydrogen bonding to an electronegative atom. Conjugate additions, N-acyl Mannich reactions. nih.govmdpi.com
Hybrid System Co-Catalyst / Activator Activates a primary catalyst (e.g., a Lewis acid) through interaction. Enhancing the activity and enantioselectivity of metal-catalyzed reactions. nih.gov

Future Research Directions and Challenges in Cyclohexyl Methyl Silanediol Chemistry

Development of More Sustainable Synthesis Routes

The traditional synthesis of cyclohexyl-methyl-silanediol often involves the hydrolysis of chlorosilane or alkoxysilane precursors. While effective, these methods can generate stoichiometric amounts of waste, such as hydrogen chloride or alcohols, and may require stringent reaction conditions to control pH and temperature. Future research is increasingly focused on developing more environmentally benign and economically viable synthetic strategies.

Key areas of investigation include:

Catalytic Hydrolysis: Exploring the use of catalysts to facilitate the hydrolysis of silane (B1218182) precursors under milder conditions, potentially reducing energy consumption and byproduct formation.

Alternative Precursors: Investigating the use of less hazardous and more readily available starting materials to replace chlorosilanes.

Solvent-Free or Green Solvents: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents, aligning with the principles of green chemistry.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, control, and safety, while also enabling easier scalability.

Synthesis RoutePrecursor TypeKey AdvantagesKey Challenges
Traditional HydrolysisChlorosilanes, AlkoxysilanesWell-established, high yieldsWaste generation (HCl, alcohols), requires strict control
Catalytic HydrolysisSilane EthersMilder conditions, potentially recyclable catalystsCatalyst development and stability
Biosynthesis---Potentially highly sustainableCurrently hypothetical, requires significant research

Exploration of Novel Reactivity Patterns

The reactivity of this compound is largely dictated by the presence of the two hydroxyl groups on the silicon atom. These silanol (B1196071) functionalities can participate in a variety of reactions, including condensation, hydrogen bonding, and coordination to metal centers. Future research aims to uncover and harness new modes of reactivity for this versatile compound.

Emerging areas of interest include:

Asymmetric Catalysis: Designing chiral derivatives of this compound to act as catalysts or ligands in enantioselective transformations. This is a significant frontier, with chiral silanediols showing promise in reactions that are challenging for other catalyst types.

Frustrated Lewis Pair (FLP) Chemistry: Investigating the potential of sterically hindered silanediols to act as the Lewis acidic component in FLPs for the activation of small molecules like carbon dioxide and dihydrogen.

Supramolecular Chemistry: Utilizing the hydrogen bonding capabilities of the silanediol (B1258837) moiety to construct complex, self-assembled architectures with unique properties and functions.

Advanced Characterization of Transient Species and Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing processes and developing new applications. A significant challenge lies in the detection and characterization of short-lived intermediates and transition states.

Future research will rely on advanced analytical techniques to gain deeper mechanistic insights:

In-situ Spectroscopy: Employing techniques such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to monitor reactions in real-time and identify transient species.

Mass Spectrometry: Using advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and cold-spray ionization (CSI-MS), to intercept and characterize reactive intermediates.

Cryogenic Spectroscopy: Trapping and studying highly reactive species at low temperatures to prolong their lifetime and enable detailed spectroscopic analysis.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. For this compound, computational chemistry offers powerful tools to predict properties, elucidate reaction mechanisms, and guide experimental design.

Key areas for integration include:

Density Functional Theory (DFT) Simulations: Using DFT to model reaction pathways, calculate activation energies, and understand the electronic structure of intermediates and transition states. This can provide insights into the role of this compound in processes like CO₂ activation by helping to elucidate transition states.

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in different environments, such as in solution or at interfaces, to understand its aggregation behavior and interactions with other molecules.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the catalytic activity and material properties of new this compound derivatives. The accuracy of these computational models can be validated by benchmarking against experimental data, such as reaction yields and activation energies.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Elucidating reaction mechanisms, calculating spectroscopic properties
Molecular Dynamics (MD)Studying intermolecular interactions and self-assembly
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions or large systems involving the silanediol

Expanding Applications in Advanced Materials and Catalysis

While this compound and related silanediols have already found applications in materials science and catalysis, there is significant potential for expansion into new and advanced areas. The unique properties imparted by the cyclohexyl and methyl groups, combined with the reactivity of the silanediol moiety, make it an attractive building block for functional materials.

Future application-oriented research will likely focus on:

High-Performance Polymers: Incorporating this compound into polymer backbones to enhance thermal stability, mechanical strength, and optical properties. The cyclohexyl group can impart desirable characteristics to polymers and coatings.

Hybrid Organic-Inorganic Materials: Using this compound as a precursor for the synthesis of sol-gel materials, composites, and ceramics with tailored properties.

Biomaterials: Exploring the use of this compound-containing materials for biomedical applications, leveraging their potential biocompatibility and tunable properties.

Heterogeneous Catalysis: Immobilizing this compound or its derivatives onto solid supports to create robust and recyclable catalysts for a variety of chemical transformations.

Q & A

Q. What are the optimal synthetic routes for cyclohexyl-methyl-silanediol, and how can its purity be validated?

this compound synthesis typically involves hydrolysis of chloro- or alkoxy-silane precursors under controlled pH and temperature. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect residual solvents or byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) confirms structural integrity, with ²⁹Si NMR being critical for identifying silanol group environments .

Q. What precautions are necessary for handling this compound in laboratory settings?

Due to its silanol groups, the compound is moisture-sensitive. Storage under inert gas (e.g., argon) in sealed containers is recommended to prevent hydrolysis or polymerization. Personal protective equipment (PPE) including gloves and goggles is mandatory. Electrostatic discharge precautions should align with guidelines for silanol-containing compounds .

Q. How can this compound’s catalytic activity in CO₂ fixation be experimentally assessed?

Catalytic efficiency is evaluated by reacting epoxides with CO₂ under atmospheric pressure, monitoring cyclic carbonate yields via GC or FTIR. Reaction parameters (temperature, solvent polarity, catalyst loading) must be systematically varied. Control experiments (e.g., without catalyst) are essential to establish baseline reactivity .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in CO₂ activation?

The compound acts as a hydrogen-bond donor, stabilizing epoxide intermediates and lowering the activation energy for CO₂ insertion. Isotopic labeling (¹⁸O) studies and density functional theory (DFT) simulations can elucidate transition states. Kinetic isotope effects (KIEs) and in-situ FTIR spectroscopy help identify rate-determining steps .

Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?

Molecular dynamics (MD) simulations and DFT calculations model silanol group interactions with substrates. Solvent effects are incorporated using continuum solvation models. Benchmarking against experimental data (e.g., reaction yields, activation energies) validates computational accuracy .

Q. How should researchers resolve contradictions in reported stability data for this compound?

Discrepancies often arise from variations in storage conditions or analytical methods. A systematic review protocol (e.g., COSMOS-E guidelines) should be applied:

  • Compare studies for confounding variables (e.g., humidity, temperature).
  • Replicate experiments under standardized conditions.
  • Perform meta-analyses to identify trends across datasets .

Q. What experimental designs are recommended for studying long-term stability in catalytic applications?

Accelerated aging tests under high humidity/temperature simulate long-term degradation. Monitor silanol group depletion via ²⁹Si NMR or FTIR. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Include controls with stabilizers (e.g., desiccants) to assess mitigation strategies .

Q. How can toxicity risks of this compound be evaluated in biomedical research?

Follow OECD guidelines for in vitro cytotoxicity assays (e.g., MTT assay on human cell lines). For in vivo studies, use rodent models with dose-response designs. Confounding factors (e.g., solvent choice) must be documented. Reference safety data sheets for acute exposure protocols .

Methodological Tables

Table 1. Key Reaction Parameters for CO₂ Fixation Catalyzed by this compound

ParameterOptimal RangeAnalytical MethodReference
Temperature80–100°CGC-MS
Catalyst Loading2–5 mol%FTIR
SolventToluene/THFPolarimetry

Table 2. Stability Assessment Protocols

ConditionTest DurationDegradation MarkerReference
75% Relative Humidity7–14 days²⁹Si NMR peak shift
40°C (inert)30 daysFTIR silanol signal

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl-methyl-silanediol
Reactant of Route 2
Cyclohexyl-methyl-silanediol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.